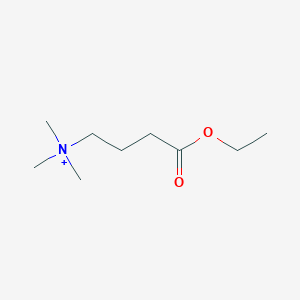

gamma-Butyrobetaine ethyl ester

Description

Structure

3D Structure

Properties

CAS No. |

16630-27-6 |

|---|---|

Molecular Formula |

C9H20NO2+ |

Molecular Weight |

174.26 g/mol |

IUPAC Name |

(4-ethoxy-4-oxobutyl)-trimethylazanium |

InChI |

InChI=1S/C9H20NO2/c1-5-12-9(11)7-6-8-10(2,3)4/h5-8H2,1-4H3/q+1 |

InChI Key |

NFQSXHRKWCFVHZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC[N+](C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Endogenous Biosynthesis of Gamma-Butyrobetaine: A Technical Guide for Researchers

An In-Depth Examination of the L-Carnitine Precursor Pathway and the Synthetic Nature of its Ethyl Ester Analogues

This technical guide provides a comprehensive overview of the endogenous biosynthesis of gamma-butyrobetaine (GBB), the immediate precursor to L-carnitine. It is intended for researchers, scientists, and professionals in drug development who are interested in cellular metabolism and the therapeutic potential of modulating the L-carnitine pathway. This document clarifies the distinction between the naturally occurring GBB and its synthetic derivative, gamma-butyrobetaine ethyl ester (GBB-EEC), detailing the established biological pathway for the former.

Executive Summary

Gamma-butyrobetaine is a crucial intermediate in the endogenous synthesis of L-carnitine, a molecule essential for fatty acid metabolism and cellular energy production. The biosynthesis of GBB is a multi-step enzymatic process that originates from the essential amino acid L-lysine. It is important to note that while GBB is a natural endogenous compound, its ethyl ester derivative, this compound (GBB-EEC), is a lab-synthesized compound commonly found in dietary supplements and is not a product of a known endogenous pathway.[1] This guide will focus on the established endogenous biosynthesis of GBB and its subsequent conversion to L-carnitine.

The L-Carnitine Biosynthesis Pathway: From Lysine (B10760008) to Gamma-Butyrobetaine

The synthesis of L-carnitine is a well-defined pathway that occurs primarily in the liver, kidneys, and brain.[2] The initial steps involve the methylation of a lysine residue within proteins, which is then released and processed through a series of enzymatic reactions to yield GBB.

The key steps leading to the formation of GBB are as follows:

-

Protein Methylation: The pathway begins with the post-translational methylation of specific L-lysine residues in various proteins to form ε-N-trimethyllysine (TML).

-

TML Hydrolysis: TML is released from these proteins through hydrolysis.

-

TML Hydroxylation: Free TML is hydroxylated by the enzyme ε-N-trimethyllysine hydroxylase (TMLH), a reaction that requires vitamin C as a cofactor, to produce β-hydroxy-ε-N-trimethyllysine (HTML).[3]

-

HTML Cleavage: HTML is then cleaved by HTML aldolase (B8822740) to yield glycine (B1666218) and γ-trimethylaminobutyraldehyde.

-

Aldehyde Dehydrogenation: Finally, γ-trimethylaminobutyraldehyde is oxidized by the enzyme γ-trimethylaminobutyraldehyde dehydrogenase to form gamma-butyrobetaine (GBB).

This newly synthesized GBB is the final precursor before the formation of L-carnitine.

Final Conversion to L-Carnitine

The conversion of GBB to L-carnitine is the terminal and rate-limiting step in this biosynthetic pathway.[2] This reaction is catalyzed by the enzyme gamma-butyrobetaine dioxygenase (BBD), also known as gamma-butyrobetaine hydroxylase.[2][4] This enzyme is abundant in the liver, kidneys, and brain.[2]

Quantitative Data

| Metabolite/Enzyme | Parameter | Value | Organism/Tissue | Reference |

| Gamma-Butyrobetaine | Serum Concentration | 4.67 nmol/ml | Human | [5] |

| Kidney Concentration | 17.6 nmol/g | Human | [5] | |

| Liver Concentration | 26.5 nmol/g | Human | [5] | |

| Gamma-Butyrobetaine Dioxygenase (BBOX) | IC50 (Mildronate) | In the micromolar range | Recombinant Human | [6] |

| IC50 (Novel Inhibitors) | In the nanomolar range | Recombinant Human | [6] |

Experimental Protocols

Assay for Gamma-Butyrobetaine Dioxygenase (BBD) Activity

A common method to determine BBD activity involves measuring the conversion of radiolabeled GBB to L-carnitine.

Materials:

-

[¹⁴C]-labeled gamma-butyrobetaine

-

Tissue homogenate or purified BBD enzyme

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)

-

Cofactors: FeSO₄, ascorbate, α-ketoglutarate

-

Scintillation fluid and counter

Protocol:

-

Prepare a reaction mixture containing the reaction buffer, cofactors, and the tissue homogenate or purified enzyme.

-

Initiate the reaction by adding [¹⁴C]-labeled GBB.

-

Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a strong acid (e.g., perchloric acid).

-

Separate the product, [¹⁴C]-L-carnitine, from the substrate, [¹⁴C]-GBB, using ion-exchange chromatography.

-

Quantify the amount of [¹⁴C]-L-carnitine formed using liquid scintillation counting.

-

Calculate the enzyme activity based on the rate of product formation.

Quantification of Gamma-Butyrobetaine in Biological Samples

A reliable method for quantifying GBB in plasma and tissue involves high-performance liquid chromatography (HPLC) coupled with enzymatic conversion and detection.[5]

Protocol:

-

Sample Preparation: Homogenize tissue samples or deproteinize plasma samples.

-

Internal Standard: Add a known amount of [³H]-labeled GBB as an internal standard for recovery calculation.[5]

-

Purification: Isolate GBB from the sample matrix using ion-exchange chromatography followed by HPLC.[5]

-

Enzymatic Conversion: Convert the isolated GBB to L-carnitine using purified gamma-butyrobetaine hydroxylase.[5]

-

Carnitine Assay: Quantify the newly formed L-carnitine using the carnitine acetyltransferase (CAT) assay with [¹⁴C]-acetyl-CoA.[5]

-

Calculation: Determine the original concentration of GBB in the sample based on the amount of L-carnitine produced, correcting for recovery using the internal standard.

Visualizations

Endogenous Gamma-Butyrobetaine Biosynthesis Pathway

Caption: Endogenous biosynthesis pathway of GBB and L-Carnitine.

Experimental Workflow for GBB Quantification

Caption: Workflow for quantifying GBB in biological samples.

Conclusion

The endogenous biosynthesis of gamma-butyrobetaine is a critical metabolic pathway that provides the necessary precursor for L-carnitine synthesis. Understanding the enzymes and intermediates involved is essential for research into metabolic disorders and for the development of novel therapeutic agents. It is imperative to distinguish this natural pathway from the synthetic nature of this compound, a compound utilized in the supplement industry to increase L-carnitine levels. Future research may further elucidate the regulatory mechanisms of this pathway, offering new targets for therapeutic intervention.

References

- 1. ProGBB⢠GBB-EEC or this compound Chloride From SYNMR BIOTECHNOLOGY (SHANGHAI) LIMITED pre-workout health supplement,Enhanced Immune System, Boosted Energy Levels Peak Athletic Performance,Faster Weight Loss, Better Cardiovascular Health [progbb.com]

- 2. GBB (this compound): Super Carnitine That Makes You Sweat?! [blog.priceplow.com]

- 3. Vitamin C - Wikipedia [en.wikipedia.org]

- 4. mjfitness.au [mjfitness.au]

- 5. An enzymatic method for the determination of butyrobetaine via conversion to carnitine after isolation by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting carnitine biosynthesis: discovery of new inhibitors against γ-butyrobetaine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

Gamma-Butyrobetaine Ethyl Ester and Nitric Oxide Synthase: A Technical Overview

An in-depth technical guide on the intersection of gamma-Butyrobetaine ethyl ester and nitric oxide synthase, tailored for researchers, scientists, and professionals in drug development.

Introduction

Gamma-butyrobetaine (GBB) is the direct precursor to L-carnitine, an essential molecule in the metabolism of fatty acids. The enzyme gamma-butyrobetaine dioxygenase catalyzes the conversion of GBB to L-carnitine. While the role of L-carnitine in cardiovascular health has been the subject of extensive research, the direct and indirect effects of its precursor, GBB, and its derivatives like this compound, on vascular signaling pathways, particularly involving nitric oxide synthase (NOS), are an emerging area of interest. Nitric oxide (NO), synthesized by NOS, is a critical signaling molecule that regulates vascular tone, inhibits platelet aggregation, and reduces inflammation. This technical guide explores the current understanding of the relationship between this compound and nitric oxide synthase, drawing on existing research on GBB and L-carnitine to elucidate potential mechanisms of action.

Core Signaling Pathways

The interaction between the L-carnitine biosynthetic pathway and nitric oxide signaling is multifaceted. The primary proposed mechanism involves the downstream effects of L-carnitine, which is synthesized from GBB. L-carnitine has been shown to enhance the activity of endothelial nitric oxide synthase (eNOS), a key enzyme in the production of NO in the vasculature.

Figure 1: Proposed signaling pathway of this compound leading to nitric oxide production.

Quantitative Data Summary

The following table summarizes the quantitative data from key studies investigating the effects of L-carnitine, the downstream product of GBB, on markers of nitric oxide synthase activity. Direct quantitative data for this compound is limited in the current literature.

| Compound | Model System | Concentration/Dose | Measured Parameter | Result | Reference |

| L-Carnitine | Human Umbilical Vein Endothelial Cells (HUVECs) | 1-100 µM | eNOS mRNA expression | ↑ 1.5-fold at 100 µM | |

| L-Carnitine | Human Umbilical Vein Endothelial Cells (HUVECs) | 1-100 µM | eNOS protein expression | ↑ 1.8-fold at 100 µM | |

| L-Carnitine | Human Umbilical Vein Endothelial Cells (HUVECs) | 100 µM | Nitric Oxide Production | ↑ ~50% over control | |

| Propionyl-L-carnitine | Diabetic Rats | 100 mg/kg/day | eNOS phosphorylation (Ser1177) | ↑ ~2-fold vs diabetic control | |

| Propionyl-L-carnitine | Diabetic Rats | 100 mg/kg/day | Plasma Nitrite/Nitrate (NOx) | ↑ ~60% vs diabetic control |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments in this area of study.

1. Measurement of Nitric Oxide Production in Cell Culture

This protocol outlines the use of a fluorescent dye to measure nitric oxide production in endothelial cells treated with a compound of interest.

Figure 2: Experimental workflow for measuring nitric oxide production in cultured endothelial cells.

2. Western Blot Analysis of eNOS Expression and Phosphorylation

This protocol details the steps for quantifying the expression and activation (via phosphorylation) of eNOS protein in cell or tissue lysates.

Figure 3: Workflow for Western blot analysis of eNOS and phosphorylated eNOS.

Logical Relationships and Future Directions

The current body of research suggests a logical pathway where this compound, acting as a prodrug for GBB, increases the intracellular pool of L-carnitine. This, in turn, may enhance eNOS expression and activity, leading to greater nitric oxide bioavailability and subsequent beneficial vascular effects.

Figure 4: Logical flow from this compound administration to improved vascular function.

Future research should focus on directly quantifying the effects of this compound on nitric oxide synthase activity and expression in various in vitro and in vivo models. Elucidating the precise molecular mechanisms by which L-carnitine and potentially GBB itself modulate NOS function will be critical for the development of novel therapeutic strategies targeting vascular health.

While direct evidence for the interaction between this compound and nitric oxide synthase is still emerging, the well-documented effects of its downstream metabolite, L-carnitine, provide a strong rationale for its potential to positively modulate vascular function through the enhancement of nitric oxide signaling. The experimental frameworks and data presented in this guide offer a foundation for researchers and drug development professionals to further investigate this promising area. The use of this compound as a pro-drug to elevate intracellular L-carnitine levels represents a viable strategy for exploring the therapeutic benefits of enhanced nitric oxide production in cardiovascular and metabolic diseases. Further rigorous investigation is warranted to fully characterize its pharmacological profile and therapeutic potential.

The Interaction of γ-Butyrobetaine Ethyl Ester with Muscarinic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between γ-Butyrobetaine ethyl ester (GBB-EE), the ethyl ester counterpart to the methyl ester (GBB-ME) known to interact with muscarinic receptors, and the muscarinic acetylcholine (B1216132) receptor (mAChR) family. While direct studies on the ethyl ester are limited, this document extrapolates from the known pharmacology of the structurally similar and more extensively studied γ-Butyrobetaine methyl ester (GBB-ME). Evidence strongly suggests that GBB-ME functions as a muscarinic agonist, with a distinct selectivity profile across the five receptor subtypes. This guide summarizes the available binding data, details relevant experimental protocols for studying such interactions, and visualizes the downstream signaling pathways activated upon receptor binding. The content herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential and mechanism of action of GBB esters.

Introduction

Muscarinic acetylcholine receptors are a family of G protein-coupled receptors (GPCRs) that play a pivotal role in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1] They are integral to the regulation of a wide array of physiological functions, making them significant targets for therapeutic intervention in various diseases.

γ-Butyrobetaine (GBB) is primarily recognized as the immediate precursor in the biosynthesis of L-carnitine. However, its esterified forms have been shown to possess cholinergic activity. Specifically, the methyl ester of GBB (GBB-ME) has been identified as a muscarinic receptor agonist.[1] This guide focuses on the interaction of the ethyl ester of GBB (GBB-EE) with muscarinic receptors, drawing parallels from the existing research on GBB-ME. Understanding this interaction is crucial for the development of novel therapeutic agents targeting the cholinergic system.

Data Presentation: Quantitative Analysis of GBB-ME Interaction with Muscarinic Receptors

The following table summarizes the binding potency of γ-Butyrobetaine methyl ester (GBB-ME) for the five human muscarinic receptor subtypes (M1-M5). It is important to note that while the potency order is established, specific quantitative binding affinity (Ki) and functional potency (EC50) values for GBB-ME are not consistently reported in the accessible peer-reviewed literature.

| Receptor Subtype | Binding Potency Order | Binding Affinity (Ki) | Functional Potency (EC50) |

| M1 | 4 | Not Reported | Not Reported |

| M2 | 1 | Not Reported | Not Reported |

| M3 | 5 | Not Reported | Not Reported |

| M4 | 3 | Not Reported | Not Reported |

| M5 | 2 | Not Reported | Not Reported |

Table 1: Summary of GBB-ME Interaction with Human Muscarinic Receptor Subtypes. The potency order indicates that GBB-ME has the highest affinity for the M2 subtype, followed by M5, M4, M1, and M3.[1]

Experimental Protocols

The characterization of the interaction between a ligand like GBB-EE and muscarinic receptors involves a series of in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of an unlabeled compound (e.g., GBB-EE) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of GBB-EE for each muscarinic receptor subtype.

Materials:

-

Membrane preparations from cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Test compound: γ-Butyrobetaine ethyl ester (GBB-EE) at various concentrations.

-

Non-specific binding control: Atropine (a high-affinity non-selective muscarinic antagonist) at a high concentration (e.g., 1 µM).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Add assay buffer, a fixed concentration of [³H]-NMS, and the membrane preparation.

-

Non-specific Binding: Add assay buffer, [³H]-NMS, a high concentration of atropine, and the membrane preparation.

-

Competition Binding: Add assay buffer, [³H]-NMS, varying concentrations of GBB-EE, and the membrane preparation.

-

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the GBB-EE concentration. Determine the IC50 value (the concentration of GBB-EE that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Functional Assays

Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or inverse agonist, and to quantify its potency (EC50) and efficacy.

This assay measures the activation of G proteins coupled to the receptor upon agonist binding.

Objective: To determine the ability of GBB-EE to stimulate G protein activation through muscarinic receptors.

Procedure:

-

Incubate receptor-expressing membranes with GBB-EE in the presence of GDP and [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

If GBB-EE is an agonist, it will induce a conformational change in the receptor, leading to the exchange of GDP for [³⁵S]GTPγS on the α-subunit of the coupled G protein.

-

The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting after separating the membrane-bound radioactivity from the free radioligand by filtration.

-

The EC50 value for GBB-EE-stimulated [³⁵S]GTPγS binding can then be determined.

These assays measure the downstream consequences of receptor activation, such as changes in the levels of intracellular second messengers.

-

For Gi/o-coupled receptors (M2, M4): Measure the inhibition of adenylyl cyclase activity, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. This can be quantified using various commercially available cAMP assay kits (e.g., ELISA, HTRF).

-

For Gq/11-coupled receptors (M1, M3, M5): Measure the stimulation of phospholipase C (PLC) activity, which results in the production of inositol (B14025) phosphates (IPs) and an increase in intracellular calcium ([Ca²⁺]i). IP accumulation can be measured using radioimmunoassays or fluorescence-based assays. Changes in [Ca²⁺]i can be monitored using fluorescent calcium indicators (e.g., Fura-2, Fluo-4).

Signaling Pathways

The interaction of GBB-ME, and presumably GBB-EE, with muscarinic receptors initiates a cascade of intracellular signaling events that are dependent on the receptor subtype and the G protein to which it couples. Based on the established potency order of GBB-ME (M2 > M5 ≥ M4 > M1 > M3), the following sections detail the primary signaling pathways for the M2, M4, and M5 receptors.

M2 and M4 Muscarinic Receptor Signaling Pathways

The M2 and M4 receptors preferentially couple to inhibitory G proteins of the Gi/o family. Their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

M5 Muscarinic Receptor Signaling Pathway

The M5 receptor, similar to M1 and M3 receptors, couples to G proteins of the Gq/11 family. Activation of this pathway stimulates phospholipase C, leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C.

Conclusion

The ethyl ester of γ-Butyrobetaine is a compound of significant interest due to the established muscarinic agonist activity of its methyl ester counterpart. The available evidence points towards a preferential interaction with M2, M5, and M4 muscarinic receptor subtypes. This technical guide provides a framework for the further investigation of GBB-EE, outlining the necessary experimental protocols to fully characterize its pharmacological profile and providing a visual representation of the downstream signaling consequences of its interaction with key muscarinic receptor subtypes. Further research to determine the precise binding affinities and functional potencies of GBB-EE is warranted and will be crucial in elucidating its potential as a novel therapeutic agent.

References

Gamma-Butyrobetaine Ethyl Ester: A Technical Guide to a Promising L-Carnitine Pro-Drug

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-carnitine plays a critical role in cellular energy metabolism, primarily by facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation. However, its therapeutic efficacy can be limited by its low bioavailability. Gamma-butyrobetaine ethyl ester (GBB-EEC), a pro-drug of L-carnitine, has emerged as a promising alternative to direct L-carnitine supplementation. This technical guide provides an in-depth overview of GBB-EEC, covering its synthesis, mechanism of action, pharmacokinetics, and the analytical methods for its quantification. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and metabolic research.

Introduction

L-carnitine is a conditionally essential nutrient vital for mitochondrial fatty acid oxidation and energy production. Its deficiency is implicated in various pathological conditions, including cardiovascular diseases and metabolic syndromes. While oral L-carnitine supplementation is a common therapeutic strategy, its bioavailability is relatively low and variable[1]. This has prompted the exploration of pro-drug approaches to enhance systemic L-carnitine levels.

Gamma-butyrobetaine (GBB) is the immediate endogenous precursor to L-carnitine, converted by the enzyme gamma-butyrobetaine dioxygenase (BBOX)[2][3]. Studies have shown that supplementation with GBB can effectively increase plasma and tissue L-carnitine concentrations[4][5]. This compound (GBB-EEC) is an esterified form of GBB designed to further improve its pharmacokinetic profile. The ethyl ester moiety is thought to enhance its lipophilicity, potentially leading to improved absorption and cellular uptake before its conversion to L-carnitine.

This document will detail the scientific and technical aspects of GBB-EEC as a pro-drug for L-carnitine, presenting quantitative data, experimental methodologies, and visual representations of key processes.

Synthesis of this compound

The synthesis of this compound is typically achieved through the quaternization of a tertiary amine with an ethyl 4-halobutanoate. A common laboratory-scale synthesis involves the reaction of N,N-dimethylethylamine with ethyl-4-bromobutanoate to yield the bromide salt of GBB-EEC. For the more commonly used hydrochloride salt, a similar principle applies, often involving an ion exchange step or starting with the corresponding chloro-ester.

Synthesis of this compound Bromide

A detailed protocol for the synthesis of the bromide salt of a GBB analog has been described and can be adapted for GBB-EEC[6].

Experimental Protocol:

-

Reaction Setup: A solution of ethyl-4-bromobutanoate in acetonitrile (B52724) is prepared in a reaction vessel equipped with a stirrer and under an inert nitrogen atmosphere.

-

Amine Addition: To this solution, 1.1 equivalents of the corresponding tertiary amine (e.g., N,N,N-trimethylamine for standard GBB) is added.

-

Reaction Conditions: The resulting mixture is stirred at room temperature (22–23 °C) for 72 hours.

-

Work-up and Isolation: Following the reaction period, the unreacted amine and solvent are removed under reduced pressure. The residue is then treated with dry ethyl acetate (B1210297) and cooled to 0 °C for 20 minutes to facilitate crystallization.

-

Purification: The crystalline bromide salt of the this compound is isolated by filtration[6].

Mechanism of Action and L-Carnitine Biosynthesis

The primary mechanism by which GBB-EEC increases L-carnitine levels is through its in vivo conversion. This process involves two key enzymatic steps.

Enzymatic Conversion Pathway

-

Hydrolysis: The ethyl ester bond of GBB-EEC is cleaved by esterases present in the plasma and tissues, releasing gamma-butyrobetaine (GBB) and ethanol.

-

Hydroxylation: The newly formed GBB is then hydroxylated at the 3-position by the enzyme gamma-butyrobetaine dioxygenase (BBOX), yielding L-carnitine[2][3]. This is the final and rate-limiting step in the endogenous biosynthesis of L-carnitine.

Figure 1: Enzymatic conversion of GBB-EEC to L-Carnitine.

L-Carnitine's Role in Fatty Acid Metabolism

Once synthesized, L-carnitine participates in the carnitine shuttle system, which is essential for the transport of long-chain fatty acids across the inner mitochondrial membrane. Inside the mitochondrial matrix, these fatty acids undergo β-oxidation to produce acetyl-CoA, which then enters the citric acid cycle for ATP production.

References

- 1. Measurement of carnitine precursors, epsilon-trimethyllysine and gamma-butyrobetaine in human serum by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. GBB (this compound): Super Carnitine That Makes You Sweat?! [blog.priceplow.com]

- 4. Utilization of dietary precursors for carnitine synthesis in human adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Butyrobetaine is equal to L-carnitine in elevating L-carnitine levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cosmeticraw.com [cosmeticraw.com]

The Physiological Impact of Gamma-Butyrobetaine Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the physiological functions of gamma-butyrobetaine (GBB) and its ester derivatives. GBB, a naturally occurring molecule, serves as the direct precursor to L-carnitine, an essential compound in cellular energy metabolism.[1][2][3][4][5][6] The esterification of GBB modifies its biological activity, leading to a range of physiological effects, from vasodilation to thermogenesis. This document summarizes the core mechanisms of action, presents quantitative data from key studies, outlines experimental protocols, and provides visual representations of the relevant signaling pathways.

Core Physiological Functions

The primary physiological roles of GBB esters are intrinsically linked to L-carnitine biosynthesis and their direct interactions with cellular signaling pathways.

L-Carnitine Precursor and Fatty Acid Metabolism

GBB is the final intermediate in the endogenous synthesis of L-carnitine.[1] The conversion of GBB to L-carnitine is catalyzed by the enzyme gamma-butyrobetaine dioxygenase (BBOX), also known as gamma-butyrobetaine hydroxylase (GBBH).[1][7] This enzymatic reaction is crucial for maintaining adequate L-carnitine levels, which are essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation and subsequent ATP production.[1][3][5] Supplementation with GBB has been shown to effectively increase plasma L-carnitine concentrations.[1] By augmenting L-carnitine levels, GBB and its esters indirectly support fatty acid metabolism, a function that has been demonstrated to reduce fatty liver in murine models.[1]

Vasodilation and Nitric Oxide Signaling

A significant physiological effect of GBB and its esters is the induction of endothelium- and nitric oxide (NO)-dependent vasodilation.[8][9] Studies have demonstrated that GBB esters, particularly the methyl and ethyl esters, are more potent vasodilators than GBB itself.[8] This vasodilatory response is mediated by the activation of nitric oxide synthase (NOS), as the effect is nullified by the presence of NOS inhibitors.[8][9] While the precise mechanism of NOS activation by GBB esters is still under investigation, it is clear that the production of NO is a key downstream event.[1][2]

Muscarinic Acetylcholine (B1216132) Receptor Agonism

Interestingly, the vasodilatory properties of certain GBB esters are further explained by their interaction with muscarinic acetylcholine receptors. Research has shown that the methylester of GBB (GBB-ME) acts as a muscarinic receptor agonist, a property not observed with GBB itself.[9] This agonistic activity contributes to the observed vasodilation.[9] The binding affinity of GBB-ME to human muscarinic receptors follows the order of m2 > m5 (B69691) ≥ m4 ≥ m1 > m3.[9]

Thermogenesis

A widely reported, albeit less mechanistically understood, effect of GBB supplementation is a pronounced thermogenic response, often accompanied by increased perspiration.[1][2][3][4][5][6] The leading hypothesis for this phenomenon is that the enzymatic conversion of GBB to L-carnitine is an exothermic reaction, releasing heat and thereby increasing the body's core temperature.[2][4]

Interaction with Gut Microbiota and Cardiovascular Implications

The gut microbiome plays a significant role in the metabolism of L-carnitine and GBB. Certain gut bacteria can metabolize dietary L-carnitine to produce GBB.[10] This microbially-produced GBB can then be further converted into trimethylamine (B31210) (TMA), which is subsequently absorbed and oxidized in the liver to form trimethylamine-N-oxide (TMAO).[10] Elevated levels of TMAO have been associated with an increased risk of atherosclerosis.[10]

Quantitative Data

The following tables summarize key quantitative data from studies on GBB and its esters.

| Compound | Parameter | Value | Reference |

| Gamma-Butyrobetaine (GBB) | Vasodilator Potency (EC50) | 5 x 10-5 M | [8] |

| GBB Methyl Ester | Vasodilator Potency (EC50) | 2.5 x 10-6 M | [8] |

| GBB Ethyl Ester | Vasodilator Potency (EC50) | 2.5 x 10-6 M | [8] |

| Heterocyclic GBB Analogs | Inhibitory Potential on Carnitine Acetyltransferase (IC50) | 2.24 to 43.6 mM | [11] |

| Meldonium | Inhibitory Potential on Carnitine Acetyltransferase (IC50) | 11.39 mM | [11] |

Table 1: Potency and Inhibitory Concentrations of GBB and its Analogs.

| Parameter | Value | Reference |

| Typical Oral Dose | 10-20 mg (twice daily) | [1] |

| Conservative Maximum Daily Dose | 50 mg | [1] |

Table 2: Common Supplementation Dosages for GBB.

Experimental Protocols

This section provides an overview of methodologies used in the study of GBB esters.

Synthesis of Heterocyclic Gamma-Butyrobetaine Ethyl Esters

A common method for the synthesis of GBB esters involves the reaction of a corresponding tertiary amine with ethyl-4-bromobutanoate in acetonitrile (B52724) under an inert atmosphere. The reaction mixture is stirred for an extended period at room temperature. Following the reaction, the solvent and unreacted amine are removed under reduced pressure. The resulting product is then purified, often by recrystallization from a solvent such as ethyl acetate, to yield the bromide salt of the GBB ethyl ester.[11]

In Vitro Vasodilation Assay

The vasodilatory effects of GBB esters are typically assessed using isolated tissue preparations, such as guinea-pig aortic rings. The aortic rings are mounted in an organ bath containing a physiological salt solution and pre-contracted with an agent like phenylephrine. The GBB ester is then added in a cumulative manner, and the relaxation of the aortic ring is measured isometrically. To determine the role of the endothelium and NO, experiments are repeated in the presence of NOS inhibitors (e.g., L-NAME) or after mechanical removal of the endothelium.[8][9]

Measurement of Nitric Oxide Production

Electron paramagnetic resonance (EPR) spectroscopy is a sensitive method for the detection and quantification of NO. In animal studies, tissues of interest are harvested and snap-frozen. The samples are then processed and analyzed by EPR to detect the signal from NO-hemoglobin complexes or other NO spin traps. This technique allows for the direct measurement of NO levels in response to the administration of GBB esters.[12]

Gamma-Butyrobetaine Dioxygenase (BBOX) Activity Assay

The activity of BBOX can be determined by measuring the conversion of a labeled substrate to its product. For instance, tissues can be homogenized and incubated with deuterated GBB. The formation of deuterated L-carnitine is then quantified using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for a direct assessment of the enzymatic activity in different tissues.[13]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and relationships involving GBB and its esters.

References

- 1. GBB (Gamma-Butyrobetaine Ethyl Ester): Super Carnitine That Makes You Sweat?! [blog.priceplow.com]

- 2. mjfitness.au [mjfitness.au]

- 3. nbinno.com [nbinno.com]

- 4. perfectsports.com [perfectsports.com]

- 5. herculessupplements.com.au [herculessupplements.com.au]

- 6. youtube.com [youtube.com]

- 7. Gamma-butyrobetaine dioxygenase - Wikipedia [en.wikipedia.org]

- 8. Endothelium- and nitric oxide-dependent vasorelaxing activities of gamma-butyrobetaine esters: possible link to the antiischemic activities of mildronate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The methylester of gamma-butyrobetaine, but not gamma-butyrobetaine itself, induces muscarinic receptor-dependent vasodilatation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. γ–Butyrobetaine is a pro-atherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Effects of gamma-butyrobetaine and mildronate on nitric oxide production in lipopolysaccharide-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of carnitine, its short chain acyl esters and metabolic precursors trimethyllysine and gamma-butyrobetaine by quasi-solid phase extraction and MS/MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Gamma-Butyrobetaine Ethyl Ester and Gut Microbiota Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-butyrobetaine ethyl ester (GBB-EEC) is a synthetic compound recognized as a pro-drug for L-carnitine, a critical molecule in cellular energy metabolism. While its role in boosting systemic L-carnitine levels is a primary focus in the nutritional supplement industry, its interaction with the gut microbiota represents a significant and underexplored area with potential implications for host health. This technical guide provides a comprehensive overview of the metabolism of GBB-EEC by the gut microbiota, focusing on the enzymatic processes, key microbial players, and the subsequent physiological ramifications for the host. This document details proposed experimental protocols for in vitro investigation and presents the current understanding of the signaling pathways involved, including the well-documented trimethylamine (B31210) N-oxide (TMAO) pathway.

Introduction

Gamma-butyrobetaine (GBB) is the immediate biosynthetic precursor to L-carnitine. Its ethyl ester derivative, GBB-EEC, is utilized in dietary supplements with the premise of enhanced bioavailability and subsequent conversion to L-carnitine. The intestinal lumen, harboring a dense and metabolically active microbial community, is the first site of interaction for orally ingested GBB-EEC. The metabolic fate of GBB-EEC in this environment is twofold: hydrolysis of the ethyl ester to yield GBB and ethanol, followed by the microbial catabolism of GBB. This guide delineates these processes, providing a framework for researchers and drug development professionals to investigate the complex interplay between GBB-EEC, the gut microbiota, and host physiology.

Metabolism of this compound by Gut Microbiota

The metabolism of GBB-EEC by the gut microbiota is a sequential process initiated by the cleavage of the ethyl ester bond, followed by the degradation of the resulting GBB molecule.

Step 1: Hydrolysis of this compound to Gamma-Butyrobetaine

The initial and rate-limiting step in the gut microbial metabolism of GBB-EEC is the hydrolysis of the ethyl ester bond. This reaction is catalyzed by non-specific esterases produced by a wide range of gut bacteria.

-

Enzymes Involved: Carboxylesterases are a broad class of enzymes present in the gut microbiota that are capable of hydrolyzing ester bonds. Several bacterial phyla, including Bacteroidetes and Firmicutes, are known to produce a variety of esterases that act on dietary and xenobiotic esters.

-

Reaction: GBB-EEC + H₂O → GBB + Ethanol

Step 2: Microbial Conversion of Gamma-Butyrobetaine to Trimethylamine (TMA)

Once GBB is liberated, it can be metabolized by specific anaerobic bacteria to produce trimethylamine (TMA). This is a critical step with significant physiological consequences for the host.

-

Key Microbial Players and Genes: The anaerobic conversion of GBB to TMA is carried out by a limited number of gut bacteria that possess the γ-butyrobetaine utilization (bbu) or (gbu) gene cluster. Emergencia timonensis is a key human gut bacterium identified as capable of this transformation.

-

Biochemical Pathway: The conversion of GBB to TMA is a multi-step enzymatic process that occurs under anaerobic conditions. The bbu gene cluster encodes the necessary enzymes for this pathway, including a TMA-lyase.

Physiological Implications for the Host

The microbial metabolism of GBB-EEC, primarily through the production of TMA from GBB, has significant implications for host health, most notably in the context of cardiovascular disease.

The TMAO Pathway

TMA produced in the gut is readily absorbed into the portal circulation and transported to the liver. In the liver, the flavin-containing monooxygenase 3 (FMO3) enzyme oxidizes TMA to trimethylamine-N-oxide (TMAO). Elevated levels of TMAO in the plasma have been strongly associated with an increased risk of atherosclerotic cardiovascular diseases.

Potential Modulation of Gut-Brain Axis and Enteroendocrine Signaling

The metabolites produced from GBB-EEC, including GBB itself and short-chain fatty acids (SCFAs) that may be co-metabolized, have the potential to interact with the host's signaling systems. Enteroendocrine cells (EECs) in the gut lining are key sensors of the luminal environment and respond to microbial metabolites by releasing hormones that can influence gut motility, appetite, and glucose homeostasis, and can signal to the brain via the gut-brain axis. While direct evidence for GBB's effect on EECs is limited, it represents a plausible and important area for future research.

Data Presentation

Due to the limited availability of direct comparative data for GBB-EEC, the following tables summarize the known information on the key molecules involved in its metabolism.

Table 1: Key Molecules and Their Role in GBB-EEC Metabolism

| Molecule | Chemical Formula | Molar Mass ( g/mol ) | Role |

| γ-Butyrobetaine ethyl ester (GBB-EEC) | C₉H₁₉NO₂ | 173.25 | Orally ingested pro-drug of L-carnitine. |

| γ-Butyrobetaine (GBB) | C₇H₁₅NO₂ | 145.20 | Hydrolysis product of GBB-EEC; microbial precursor to TMA. |

| Trimethylamine (TMA) | C₃H₉N | 59.11 | Microbial metabolite of GBB. |

| Trimethylamine-N-oxide (TMAO) | C₃H₉NO | 75.11 | Host-derived metabolite of TMA, linked to cardiovascular disease. |

Table 2: Microbial Genera Implicated in GBB Metabolism

| Genus | Phylum | Key Gene Cluster | Role |

| Emergencia | Firmicutes | bbu | Conversion of GBB to TMA. |

Experimental Protocols

The following are detailed proposed protocols for the in vitro investigation of GBB-EEC metabolism by the human gut microbiota. These protocols are based on established methodologies for in vitro fermentation and analytical chemistry.

Protocol for In Vitro Anaerobic Batch Fermentation of GBB-EEC with Human Fecal Slurry

Objective: To assess the metabolic fate of GBB-EEC and its impact on the gut microbiota composition and metabolite production in an in vitro batch fermentation model simulating the human colon.

Materials:

-

Fresh human fecal samples from healthy donors (screened for antibiotic use and gastrointestinal diseases).

-

Anaerobic chamber (85% N₂, 10% CO₂, 5% H₂).

-

Sterile anaerobic phosphate-buffered saline (PBS).

-

Basal fermentation medium (e.g., containing peptone, yeast extract, salts, and a reducing agent like L-cysteine HCl).

-

GBB-EEC and GBB standards.

-

Sterile, anaerobic culture tubes or a multi-well fermentation platform.

-

Centrifuge.

-

pH meter.

Procedure:

-

Fecal Slurry Preparation: Inside an anaerobic chamber, homogenize fresh fecal samples (10% w/v) in anaerobic PBS. Filter the slurry through sterile cheesecloth to remove large particulate matter.

-

Inoculation: Add the fecal slurry inoculum (e.g., 10% v/v) to pre-reduced basal fermentation medium in culture tubes.

-

Substrate Addition: Add GBB-EEC or GBB to the fermentation tubes to a final concentration of, for example, 1 mM. Include a control group with no added substrate.

-

Incubation: Incubate the tubes at 37°C under anaerobic conditions for a defined period (e.g., 0, 6, 12, 24, and 48 hours).

-

Sampling: At each time point, aseptically collect aliquots from each tube.

-

Sample Processing:

-

Measure the pH of an aliquot.

-

Centrifuge a separate aliquot to pellet the bacterial cells. Store the supernatant at -80°C for metabolite analysis.

-

Store the bacterial pellet at -80°C for DNA extraction and 16S rRNA gene sequencing.

-

Protocol for LC-MS/MS Quantification of GBB-EEC, GBB, and TMA

Objective: To develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of GBB-EEC, GBB, and TMA in in vitro fermentation samples.

Instrumentation:

-

High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:

-

Thaw the fermentation supernatant samples on ice.

-

Precipitate proteins by adding a 3-fold volume of ice-cold methanol (B129727) containing internal standards (e.g., deuterated analogs of the analytes).

-

Vortex and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for injection.

LC-MS/MS Conditions (Example):

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating these polar compounds.

-

Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate).

-

MS/MS Detection: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each analyte and its internal standard.

Method Validation:

-

Validate the method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.

Protocol for 16S rRNA Gene Sequencing and Analysis

Objective: To characterize the changes in the composition of the gut microbiota in response to GBB-EEC treatment in the in vitro fermentation model.

Procedure:

-

DNA Extraction: Extract total bacterial DNA from the collected cell pellets using a commercially available kit designed for fecal samples.

-

PCR Amplification: Amplify a variable region (e.g., V3-V4) of the 16S rRNA gene using universal bacterial primers with attached sequencing adapters.

-

Library Preparation and Sequencing: Purify the PCR products, quantify them, and pool them for sequencing on a high-throughput platform (e.g., Illumina MiSeq).

-

Bioinformatic Analysis:

-

Process the raw sequencing reads (quality filtering, trimming, and merging).

-

Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

-

Assign taxonomy to the OTUs/ASVs using a reference database (e.g., SILVA, Greengenes).

-

Perform diversity analyses (alpha and beta diversity) and differential abundance analysis to identify changes in the microbial community structure between treatment groups.

-

Predict the functional potential of the microbiota using tools like PICRUSt2 or Tax4Fun to infer changes in metabolic pathways (e.g., KEGG pathways).

-

Visualization of Pathways and Workflows

Signaling Pathways

Caption: Metabolic pathway of GBB-EEC to TMAO.

Experimental Workflow

A Technical Deep Dive into the Tissue-Specific Expression of Gamma-Butyrobetaine Dioxygenase (BBOX1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-butyrobetaine dioxygenase (BBOX1), also known as gamma-butyrobetaine hydroxylase (γ-BBH), is a critical enzyme in the final step of L-carnitine biosynthesis. L-carnitine is indispensable for the transport of long-chain fatty acids into the mitochondria for their subsequent β-oxidation, a key process in cellular energy metabolism. Given its pivotal role, the expression and activity of BBOX1 are tightly regulated and exhibit significant tissue specificity. This technical guide provides a comprehensive overview of the tissue-specific expression of BBOX1, detailing its mRNA and protein abundance, enzymatic activity, and the regulatory pathways that govern its expression. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating carnitine metabolism and its implications in health and disease.

Data Presentation: Quantitative Expression of BBOX1

The expression of BBOX1 varies significantly across different tissues and species. This section summarizes the available quantitative data on BBOX1 mRNA and protein expression in human and mouse tissues.

BBOX1 mRNA Expression

The relative abundance of BBOX1 mRNA has been characterized in numerous human and mouse tissues through techniques such as RNA-sequencing and quantitative PCR (qPCR). The data indicates that the highest expression levels are consistently found in the kidney and liver, the primary sites of endogenous carnitine synthesis.

Table 1: Relative BBOX1 mRNA Expression in Human Tissues

| Tissue | Relative Expression Level | Data Source |

| Kidney | High[1][2] | The Human Protein Atlas |

| Liver | Moderate[1][2] | The Human Protein Atlas |

| Brain | Very Low[1][2] | The Human Protein Atlas |

| Skeletal Muscle | Low | The Human Protein Atlas |

| Heart | Low | The Human Protein Atlas |

| Testis | Moderate | The Human Protein Atlas |

Table 2: Relative Bbox1 mRNA Expression in Mouse Tissues

| Tissue | Relative Expression Level | Data Source |

| Kidney | High | MGI Database[3] |

| Liver | High | MGI Database[3] |

| Brain | Low | MGI Database[3] |

| Heart | Low | MGI Database[3] |

| Skeletal Muscle | Low | MGI Database[3] |

BBOX1 Protein Abundance

Quantitative proteomics, primarily through mass spectrometry, has provided insights into the absolute and relative abundance of the BBOX1 protein across various tissues. These data largely corroborate the mRNA expression patterns, with the kidney and liver showing the highest protein levels.

Table 3: BBOX1 Protein Abundance in Human Tissues

| Tissue | Abundance (ppm) | Data Source |

| Kidney | 73 | PaxDb[4] |

| Liver | 73 | PaxDb[4] |

| Adrenal Gland | 0.06 | PaxDb |

| Testis | 0.12 | PaxDb |

| Rectum | < 0.01 | PaxDb |

| Saliva Secreting Gland | Not Available | PaxDb |

| Whole Organism (Integrated) | 0.539 | PaxDb |

Table 4: Bbox1 Protein Abundance in Mouse Tissues

| Tissue | Abundance (ppm) | Data Source |

| Whole Organism (Integrated) | 5.79 | PaxDb[5] |

| Brain | 0.33 | PaxDb[5] |

| Heart | Not Available | PaxDb[5] |

BBOX1 Enzyme Activity

Direct measurement of BBOX1 enzymatic activity provides a functional readout of its presence in different tissues. While comprehensive comparative data is limited, studies have confirmed that the highest enzyme activity is found in the liver and kidney, consistent with their role in carnitine biosynthesis.

Table 5: Gamma-Butyrobetaine Dioxygenase Activity in Various Species and Tissues

| Species | Tissue | Enzyme Activity | Reference |

| Guinea Pig | Liver (perfused) | 2.3 µmol/h | [6] |

| Human | Liver | Activity detected | [7] |

| Human | Skeletal Muscle | Activity detected | [7] |

| Ovine | Liver | Activity detected | [7] |

| Ovine | Skeletal Muscle | Activity detected | [7] |

| Pig | Liver | Activity detected | [2] |

| Pig | Kidney | Activity detected | [2] |

| Rat | Liver | Activity detected | [8] |

| Rat | Kidney | Activity detected | [8] |

Signaling Pathways and Regulation

The expression and activity of BBOX1 are regulated by a network of signaling pathways that respond to metabolic cues.

Carnitine Biosynthesis Pathway

BBOX1 catalyzes the final step in the conversion of lysine (B10760008) to L-carnitine. This multi-step pathway primarily occurs in the liver, kidneys, and brain.

References

- 1. Gamma-butyrobetaine dioxygenase - Wikipedia [en.wikipedia.org]

- 2. Activities of gamma-butyrobetaine dioxygenase and concentrations of carnitine in tissues of pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carnitine biosynthesis: identification of the cDNA encoding human gamma-butyrobetaine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gene - BBOX1 [maayanlab.cloud]

- 5. researchgate.net [researchgate.net]

- 6. Carnitine biosynthesis from gamma-butyrobetaine and from exogenous protein-bound 6-N-trimethyl-L-lysine by the perfused guinea pig liver. Effect of ascorbate deficiency on the in situ activity of gamma-butyrobetaine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. gamma-Butyrobetaine hydroxylase activity in human and ovine liver and skeletal muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effects of exercise training on γ-butyrobetaine hydroxylase and novel organic cation transporter-2 gene expression in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Carnitine-Independent Functions of Gamma-Butyrobetaine Ethyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-Butyrobetaine (GBB) is widely recognized as the direct precursor to L-carnitine, playing a crucial role in fatty acid metabolism. However, its esterified form, gamma-butyrobetaine ethyl ester (GBB-EE), exhibits distinct physiological functions that are independent of its conversion to carnitine. This technical guide provides an in-depth analysis of these non-carnitine-mediated effects, with a primary focus on the cardiovascular system. We will explore the molecular mechanisms, signaling pathways, and quantitative data derived from experimental studies. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development interested in the pharmacology of GBB-EE beyond its role in carnitine biosynthesis.

Introduction

This compound (GBB-EE) is a synthetic derivative of gamma-butyrobetaine (GBB), the final intermediate in the endogenous biosynthesis of L-carnitine. While the primary physiological role of GBB is its conversion to L-carnitine by the enzyme gamma-butyrobetaine dioxygenase, the esterification of GBB alters its pharmacological profile, bestowing it with carnitine-independent activities. The most prominent of these is its potent vasodilatory effect, which is mediated by the nitric oxide (NO) signaling pathway.[1] This guide will systematically dissect the known carnitine-independent functions of GBB-EE, presenting the current state of scientific understanding, including quantitative data and detailed experimental methodologies.

Cardiovascular Effects: Vasodilation

The most well-documented carnitine-independent function of GBB-EE is its ability to induce vasodilation. This effect is significantly more potent than that of its parent compound, GBB.

Mechanism of Action: Muscarinic Receptor Agonism

GBB esters, including the ethyl and methyl esters, exert their vasodilatory effects by acting as agonists at muscarinic acetylcholine (B1216132) receptors on endothelial cells.[2] This acetylcholine-like activity is not observed with GBB itself, indicating that the ester moiety is crucial for this function.[2] The binding of GBB-EE to endothelial muscarinic receptors, primarily the M3 and M5 (B69691) subtypes, initiates an intracellular signaling cascade that leads to the production of nitric oxide.

Signaling Pathway

The activation of endothelial muscarinic receptors by GBB-EE triggers a well-defined signaling pathway culminating in vasodilation:

-

G-Protein Coupling: Upon agonist binding, the muscarinic receptor couples to the Gq family of G-proteins.

-

Phospholipase C Activation: The activated alpha subunit of the Gq protein stimulates phospholipase C (PLC).

-

IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

eNOS Activation: The rise in intracellular Ca2+ concentration, along with calmodulin, activates endothelial nitric oxide synthase (eNOS).

-

Nitric Oxide Production: eNOS catalyzes the conversion of L-arginine to L-citrulline and nitric oxide (NO).

-

Smooth Muscle Relaxation: NO, a gaseous signaling molecule, diffuses from the endothelial cells to the adjacent vascular smooth muscle cells.

-

Guanylate Cyclase Activation: In the smooth muscle cells, NO activates soluble guanylate cyclase.

-

cGMP Production: Guanylate cyclase converts guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

Vasodilation: Increased cGMP levels lead to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets, resulting in a decrease in intracellular Ca2+ in the smooth muscle cells and subsequent vasodilation.

Quantitative Data

The vasodilatory potency of GBB esters has been quantified in ex vivo studies using aortic rings.

| Compound | EC50 for Vasodilation (M) | Reference |

| Gamma-Butyrobetaine (GBB) | 5 x 10⁻⁵ | [1] |

| GBB Methyl Ester | 2.5 x 10⁻⁶ | [1] |

| GBB Ethyl Ester | 2.5 x 10⁻⁶ | [1] |

EC50: Half maximal effective concentration.

Thermogenic Effect

A frequently reported, yet less understood, carnitine-independent effect of GBB-EE is its thermogenic activity, often manifesting as increased sweating.

Proposed Mechanisms

The precise mechanism underlying the thermogenic effect of GBB-EE remains to be fully elucidated. Several hypotheses have been proposed:

-

Exothermic Conversion: It has been suggested that the enzymatic conversion of GBB to L-carnitine is an exothermic reaction, releasing heat.[3] While plausible, this would not be a truly carnitine-independent mechanism.

-

Cholinergic System Activation: The established acetylcholine-like activity of GBB-EE could potentially influence thermoregulation. Cholinergic signaling in the central nervous system is known to play a role in body temperature control. However, direct experimental evidence linking GBB-EE's muscarinic agonism to a systemic thermogenic effect is currently lacking.

Further research is required to delineate the exact carnitine-independent pathways responsible for the thermogenic properties of GBB-EE.

Experimental Protocols

Assessment of Vasodilation in Isolated Aortic Rings

This protocol describes the methodology for determining the vasodilatory effects of GBB-EE using an ex vivo aortic ring assay.

4.1.1 Tissue Preparation

-

Euthanize a laboratory animal (e.g., rat or rabbit) according to institutionally approved ethical guidelines.

-

Excise the thoracic aorta and immediately place it in cold Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, glucose 11.1, CaCl2 2.5).

-

Carefully remove adhering connective and adipose tissue.

-

Cut the aorta into rings of 3-5 mm in length. For experiments investigating endothelium-dependency, the endothelium can be denuded by gently rubbing the intimal surface with a fine wire or forceps.

4.1.2 Isometric Tension Measurement

-

Mount each aortic ring in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

-

Connect the rings to an isometric force transducer to record changes in tension.

-

Apply a resting tension of approximately 2 g and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.

-

Assess the viability of the rings by inducing a contraction with a high concentration of KCl (e.g., 80 mM).

-

After washout and return to baseline, pre-contract the rings with a vasoconstrictor such as phenylephrine (B352888) (e.g., 10⁻⁶ M).

-

Once a stable contraction plateau is reached, add GBB-EE in a cumulative concentration-dependent manner to generate a dose-response curve.

-

Record the relaxation as a percentage of the pre-contraction induced by phenylephrine.

Measurement of Nitric Oxide Concentration

This protocol outlines a common method for determining NO production in biological samples.

4.2.1 Sample Collection and Preparation

-

Collect blood or tissue homogenates from control and GBB-EE-treated animals.

-

For blood samples, centrifuge to separate plasma.

-

For tissue samples, homogenize in an appropriate buffer and centrifuge to obtain the supernatant.

-

Deproteinize samples, for example, by ultrafiltration, to remove interfering proteins.

4.2.2 Griess Assay

The Griess assay is a colorimetric method that indirectly measures NO by quantifying its stable breakdown products, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻).

-

To measure total NOx (nitrite + nitrate), first reduce nitrate to nitrite using a reducing agent such as nitrate reductase.

-

Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the samples.

-

The reagent reacts with nitrite to form a colored azo compound.

-

Measure the absorbance of the solution using a spectrophotometer at approximately 540 nm.

-

Quantify the NOx concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Conclusion and Future Directions

This compound possesses distinct, carnitine-independent pharmacological activities, primarily as a muscarinic receptor agonist that induces potent, endothelium-dependent vasodilation via the nitric oxide-cGMP pathway. This acetylcholine-like effect distinguishes it from its precursor, GBB. The thermogenic properties of GBB-EE are frequently reported but the underlying carnitine-independent mechanisms remain to be elucidated, representing a key area for future research. A deeper understanding of the direct molecular targets of GBB-EE could unveil novel therapeutic applications for this compound in cardiovascular and metabolic diseases, independent of its role in L-carnitine metabolism. Further studies are warranted to determine the specific binding affinities of GBB-EE for muscarinic receptor subtypes and to investigate the molecular basis of its thermogenic effects.

References

- 1. Endothelium- and nitric oxide-dependent vasorelaxing activities of gamma-butyrobetaine esters: possible link to the antiischemic activities of mildronate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The methylester of gamma-butyrobetaine, but not gamma-butyrobetaine itself, induces muscarinic receptor-dependent vasodilatation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. perfectsports.com [perfectsports.com]

The Impact of Gamma-Butyrobetaine Ethyl Ester on Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gamma-butyrobetaine ethyl ester (GBB-EEC) is a synthetic derivative of gamma-butyrobetaine (GBB), a naturally occurring precursor to L-carnitine. The primary pharmacological effect of GBB-EEC is to increase the endogenous production of L-carnitine, a critical molecule for fatty acid metabolism and cellular energy production. While direct, comprehensive studies on the global effects of GBB-EEC on mammalian gene expression are currently limited in publicly available literature, its mechanism of action allows for a robust, indirect analysis of its likely transcriptional influence. This guide synthesizes the available evidence, focusing on the downstream effects of increased L-carnitine levels on gene expression and the direct impact of GBB on microbial gene regulation. The information presented herein is intended to provide a foundational understanding for researchers and professionals in drug development exploring the therapeutic potential of modulating the carnitine biosynthesis pathway.

Core Mechanism of Action: Conversion to L-Carnitine

The central tenet of this compound's biological activity is its role as a pro-drug for L-carnitine. Upon administration, GBB-EEC is hydrolyzed to gamma-butyrobetaine (GBB). Subsequently, the enzyme gamma-butyrobetaine dioxygenase (BBOX1) catalyzes the hydroxylation of GBB to form L-carnitine.[1] This final step in the endogenous carnitine biosynthesis pathway is crucial for maintaining adequate intracellular L-carnitine concentrations.[1]

L-carnitine is indispensable for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a process known as the carnitine shuttle, where they undergo β-oxidation to produce ATP. Consequently, the effects of GBB-EEC on gene expression are predominantly mediated by the subsequent increase in L-carnitine levels and its influence on cellular metabolism.

Direct Effects on Microbial Gene Expression

While direct evidence in mammalian systems is sparse, studies on the gut microbiome have demonstrated a direct transcriptional response to gamma-butyrobetaine. Research has shown that GBB upregulates a specific gene cluster in the gut bacterium Emergencia timonensis, termed the γ-butyrobetaine utilization (gbu) gene cluster.[2] This cluster is responsible for the conversion of GBB to trimethylamine (B31210) (TMA), a precursor to trimethylamine-N-oxide (TMAO), which has implications for cardiovascular health.[2]

Quantitative Data: GBB-Induced Gene Expression in E. timonensis

The following table summarizes the upregulation of the gbu gene cluster in E. timonensis in response to GBB, as identified through RNA-sequencing.

| Gene | Function | Fold Change (GBB vs. Control) |

| gbuA | γ-butyrobetaine reductase | >100 |

| gbuB | Acyl-CoA transferase | >100 |

| gbuC | Electron transfer protein | >100 |

| gbuE | Transporter | >50 |

Note: The fold changes are approximate values derived from published graphical data and are intended for illustrative purposes.

Experimental Protocol: Microbial RNA-Sequencing

A general workflow for analyzing the effect of a compound like GBB on microbial gene expression is as follows:

-

Bacterial Culture: E. timonensis is cultured under anaerobic conditions in a defined medium.

-

Treatment: The experimental group is supplemented with a specific concentration of GBB, while the control group is not.

-

RNA Extraction: After a defined incubation period, bacterial cells are harvested, and total RNA is extracted using a suitable commercial kit.

-

Library Preparation: Ribosomal RNA is depleted, and the remaining mRNA is fragmented and converted to a cDNA library compatible with next-generation sequencing platforms.

-

Sequencing: The cDNA library is sequenced to generate millions of short reads.

-

Data Analysis: The sequencing reads are aligned to the E. timonensis reference genome, and differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in the GBB-treated group compared to the control.

Indirect Effects on Mammalian Gene Expression via L-Carnitine

The majority of GBB-EEC's influence on gene expression is anticipated to be a downstream consequence of elevated L-carnitine levels. L-carnitine has been shown to modulate the expression of genes involved in several key metabolic and cellular processes.

Regulation of Fatty Acid Oxidation Genes

L-carnitine plays a central role in fatty acid oxidation (FAO). It is therefore not surprising that it influences the expression of genes encoding key enzymes and transporters in this pathway. A primary mechanism for this regulation is through the activation of the peroxisome proliferator-activated receptor-alpha (PPARα), a nuclear receptor that acts as a master regulator of lipid metabolism.

| Gene | Gene Name | Function | Effect of L-Carnitine |

| CPT1A | Carnitine Palmitoyltransferase 1A | Rate-limiting enzyme for mitochondrial fatty acid uptake | Upregulation |

| ACOX1 | Acyl-CoA Oxidase 1 | First enzyme of the peroxisomal β-oxidation pathway | Upregulation |

| SLC25A20 | Solute Carrier Family 25 Member 20 | Carnitine-acylcarnitine translocase | Modulated |

| Elovl5 | ELOVL Fatty Acid Elongase 5 | Elongation of long-chain fatty acids | Upregulation |

| Fads2 | Fatty Acid Desaturase 2 | Desaturation of fatty acids | Upregulation |

This table represents a summary of findings from multiple studies and the effects may be tissue- and context-dependent.

References

Methodological & Application

Synthesis and Purification of Gamma-Butyrobetaine Ethyl Ester: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis and purification of gamma-butyrobetaine ethyl ester, a key precursor in various biological studies and a component in nutritional supplements as a pro-drug for L-carnitine.[1][2][3] The methodologies outlined below are based on established chemical syntheses, offering reproducible procedures for laboratory and developmental applications.

Introduction

This compound (GBB-EE) is the ethyl ester of gamma-butyrobetaine, the direct biosynthetic precursor to L-carnitine.[1] Its synthesis is of significant interest for research into carnitine metabolism and for the development of nutritional supplements. This note details two primary synthetic routes and subsequent purification protocols.

Synthesis Method 1: Quaternization of Tertiary Amines with Ethyl-4-bromobutanoate

A common and effective method for synthesizing this compound and its analogs involves the quaternization of a tertiary amine with ethyl-4-bromobutanoate.[4][5] This reaction leads to the formation of the corresponding quaternary ammonium (B1175870) bromide salt.

General Experimental Protocol

The following protocol is a generalized procedure. Specific examples with various tertiary amines are provided in Table 1.

-

In a round-bottom flask, dissolve ethyl-4-bromobutanoate in acetonitrile.

-

Add a slight molar excess (approximately 1.1 equivalents) of the desired tertiary amine to the solution.

-

Stir the resulting mixture under an inert atmosphere (e.g., nitrogen) at room temperature (22-23°C) for 72 hours.[4] For certain amines, gentle heating may be required to increase the reaction rate (e.g., 40°C for 5 days with pyridine).[5]

-

Upon completion of the reaction, remove the solvent and any unreacted amine by evaporation under reduced pressure.

-

To the resulting residue, add dry ethyl acetate (B1210297) and cool the mixture to 0°C for 20 minutes to facilitate crystallization.[4]

-

Isolate the crystalline product, the bromide salt of this compound, by filtration.[4]

-

Wash the crystals with cold, dry ethyl acetate and dry under vacuum.

Quantitative Data for Synthesis Method 1

| Tertiary Amine | Product Name | Yield (%) | Melting Point (°C) | Reference |

| N,N-Dimethylethylamine | 4-ethoxy-N-ethyl-N,N-dimethyl-4-oxobutan-1-aminium bromide | 99% | 108-110 | [4] |

| N-Methylpyrrolidine | 1-(4-ethoxy-4-oxobutyl)-1-methylpyrrolidin-1-ium bromide | 81% | 117-119 | [4] |

| N-Methylimidazole | 1-(4-ethoxy-4-oxobutyl)-3-methyl-1H-imidazol-3-ium bromide | 61% | - | [4] |

| Pyridine | 1-(4-ethoxy-4-oxobutyl)pyridin-1-ium bromide | 65% | - | [5] |

Note: The final product of this synthesis is the bromide salt of the this compound.

Synthesis Method 2: From Gamma-Butyrolactone (B3396035)

An alternative, industrial-scale synthesis route starts from gamma-butyrolactone, which is converted to a gamma-chlorobutyric acid ester intermediate before reaction with a tertiary amine.[6][7]

Experimental Protocol

-

Formation of Gamma-Chlorobutyric Acid Ester: Convert gamma-butyrolactone to gamma-chlorobutyric acid by reacting it with hydrogen chloride at a pressure of 1-25 bars and a temperature of 40-150°C.[6]

-

Without isolation, the resulting gamma-chlorobutyric acid is esterified with a lower aliphatic alcohol (e.g., ethanol) in the presence of hydrogen chloride as a catalyst. This reaction is typically carried out at a pressure of 1-15 bars and a temperature of 40-150°C to yield ethyl-4-chlorobutanoate.[6]

-

Quaternization: The ethyl-4-chlorobutanoate is then reacted with trimethylamine (B31210) at a pressure of 1-10 bars and a temperature of 20-180°C to form the trimethylammonium butyric acid ethyl ester chloride.[6]

Note: This method results in the chloride salt of the this compound.

Purification Protocols

High purity of this compound is often required for research and pharmaceutical applications. The following purification techniques can be employed.

Recrystallization

Recrystallization is an effective method for purifying the crystalline salts of this compound.

-

Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol).

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of the cold solvent.

-

Dry the crystals under vacuum.

Column Chromatography

For non-crystalline products or to remove closely related impurities, column chromatography can be utilized.

-

Prepare a slurry of silica (B1680970) gel in an appropriate non-polar solvent (e.g., hexane).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

-

Collect fractions and analyze them for the presence of the desired product using techniques like Thin Layer Chromatography (TLC).

-

Combine the pure fractions and evaporate the solvent to obtain the purified product.

Analytical Characterization

The purity and identity of the synthesized this compound should be confirmed using analytical methods such as:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.[8][9]

-

Infrared Spectroscopy (IR): To identify characteristic functional groups.[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.[4][5]

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[5]

Hydrolysis to Gamma-Butyrobetaine (Optional)

If the final desired product is gamma-butyrobetaine, the ethyl ester can be hydrolyzed.

-

Dissolve the this compound salt in distilled water.[4]

-

Pass the solution through a column packed with a strong base anion exchange resin (e.g., Amberlite IRA-410(Cl)).[4]

-

Allow the solution to remain in contact with the resin for approximately 1 hour.[4]

-

Elute the column with distilled water.

-

Adjust the pH of the eluate to neutral (pH = 7) using a strong acid cation exchange resin (e.g., Amberlite IR120 H).[4]

-

Evaporate the water, followed by azeotropic drying with absolute ethanol, to yield gamma-butyrobetaine.[4]

Visualized Workflows

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of GBB-EE salts.

Role as a Pro-Drug for L-Carnitine

Caption: Conversion of GBB-EE to L-Carnitine.

References

- 1. GBB (this compound): Super Carnitine That Makes You Sweat?! [blog.priceplow.com]

- 2. mjfitness.au [mjfitness.au]

- 3. herculessupplements.com.au [herculessupplements.com.au]

- 4. mdpi.com [mdpi.com]

- 5. preprints.org [preprints.org]

- 6. US5087745A - Process for the production of gamma-butyrobetaine - Google Patents [patents.google.com]

- 7. CA1297497C - Process for the production of gamma-butyrobetaine - Google Patents [patents.google.com]

- 8. cosmeticraw.com [cosmeticraw.com]

- 9. cosmeticraw.com [cosmeticraw.com]

Application Note: Quantification of γ-Butyrobetaine Ethyl Ester in Human Plasma by LC-MS/MS

Application Notes and Protocols for the Enzymatic Assay of Gamma-Butyrobetaine Dioxygenase (BBD) Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gamma-butyrobetaine dioxygenase (BBD), also known as γ-butyrobetaine hydroxylase (BBOX), is a non-heme iron-containing enzyme that belongs to the 2-oxoglutarate (2OG)-dependent dioxygenase superfamily.[1] It catalyzes the final, rate-limiting step in the biosynthesis of L-carnitine: the stereospecific hydroxylation of gamma-butyrobetaine (GBB) to L-carnitine.[1][2] This reaction is crucial for energy metabolism, specifically for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][3] The enzyme is primarily found in the liver and kidneys.[1][4] Given its critical role, BBD is a target of interest for drug development, particularly for conditions related to metabolic disorders. Accurate and reliable methods for measuring its enzymatic activity are essential for basic research and high-throughput screening of potential inhibitors.

This document provides detailed protocols for assessing BBD activity, focusing on a common and robust method utilizing High-Performance Liquid Chromatography (HPLC).

Principle of the Assay